molecular formula C12H12N2S B6614022 2-(m-Tolylmethylsulfanyl)pyrimidine CAS No. 646511-10-6

2-(m-Tolylmethylsulfanyl)pyrimidine

Cat. No.: B6614022
CAS No.: 646511-10-6
M. Wt: 216.30 g/mol
InChI Key: DWORPZRPAXUSGP-UHFFFAOYSA-N
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Description

2-(m-Tolylmethylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tolylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolylmethylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with m-tolylmethylsulfanyl reagents. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of various pyrimidine derivatives . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolylmethylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tolylmethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-(m-Tolylmethylsulfanyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(m-Tolylmethylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 2-(p-Tolylmethylsulfanyl)pyrimidine
  • 2-(o-Tolylmethylsulfanyl)pyrimidine
  • 2-(m-Tolylmethylsulfanyl)benzimidazole

Uniqueness

2-(m-Tolylmethylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolylmethylsulfanyl group may confer distinct properties compared to other similar compounds, making it a valuable target for further research .

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-10-4-2-5-11(8-10)9-15-12-13-6-3-7-14-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWORPZRPAXUSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332940
Record name ST51027478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646511-10-6
Record name ST51027478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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